molecular formula C13H17BrN2O2 B14916394 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide

Cat. No.: B14916394
M. Wt: 313.19 g/mol
InChI Key: MZOCEXSEQOVRMG-UHFFFAOYSA-N
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Description

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide ( 1384738-74-2) is a specialized brominated and methoxy-substituted aniline derivative with a molecular formula of C13H17BrN2O2 and a molecular weight of 313.19 g/mol. Its structure features a 2-bromo-5-methoxyphenyl group linked through an aminoacetamide bridge to a cyclopropylmethyl moiety, a configuration designed for targeted molecular interaction . The compound is characterized by its SMILES code: O=C(NCC1CC1)CNC2=CC(OC)=CC=C2Br, which precisely defines its atomic connectivity . This acetamide derivative is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers investigating kinase inhibition pathways may find this compound of particular interest, as molecules with similar structural motifs, such as acetamide linkers and substituted aromatic systems, have demonstrated activity as inhibitors of kinase families like JAK (Janus kinase) . The JAK/STAT signaling pathway is a critical mediator in immune cell communication and cytokine signaling, making its inhibitors valuable tools for studying autoimmune diseases and inflammatory conditions . The specific spatial arrangement conferred by the cyclopropylmethyl group may influence the compound's binding affinity and selectivity towards specific protein targets, a key area of structure-activity relationship (SAR) investigation. As a building block in medicinal chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. The reactive bromine atom on the phenyl ring is susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for significant structural diversification . The amide bond and the secondary amine provide additional sites for chemical modification, enabling researchers to explore a wide range of pharmacological profiles. Proper handling procedures should be observed, and the material must be stored according to recommended cold-chain transportation protocols to ensure stability .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

2-(2-bromo-5-methoxyanilino)-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C13H17BrN2O2/c1-18-10-4-5-11(14)12(6-10)15-8-13(17)16-7-9-2-3-9/h4-6,9,15H,2-3,7-8H2,1H3,(H,16,17)

InChI Key

MZOCEXSEQOVRMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)NCC(=O)NCC2CC2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This method leverages cross-coupling to form the C–N bond between the aryl bromide and acetamide.

Procedure :

  • Synthesis of 2-bromo-5-methoxyacetanilide :
    • Bromination of 5-methoxyacetanilide using NBS (N-bromosuccinimide) in acetonitrile.
    • Yield: ~75% (analogous to pyrazine bromination in).
  • Deprotection to 2-bromo-5-methoxyaniline :

    • Acidic hydrolysis (HCl/EtOH, reflux) removes the acetyl group.
  • Coupling with N-(cyclopropylmethyl)-2-chloroacetamide :

    • Palladium catalyst (Pd₂(dba)₃, XantPhos) with t-BuONa in toluene at 110°C.
    • Mechanism: Ullmann-type coupling for C–N bond formation.
    • Yield: ~65% (based on analogous imidazo[1,2-a]pyridine syntheses in).

Advantages :

  • High regioselectivity due to palladium’s oxidative addition preference for aryl bromides.
  • Scalable for multi-gram production.

Limitations :

  • Requires inert conditions and costly catalysts.

Ugi Four-Component Reaction (Ugi-4CR)

Adapting the Ugi-4CR enables convergent synthesis of the acetamide scaffold.

Components :

  • Aldehyde : 2-Bromo-5-methoxybenzaldehyde (hypothetical, synthesized via Vilsmeier-Haack formylation of 2-bromo-5-methoxyaniline).
  • Amine : Cyclopropylmethylamine.
  • Isocyanide : tert-Butyl isocyanide.
  • Carboxylic Acid : Acetic acid.

Procedure :

  • Ugi Adduct Formation :
    • Reaction in methanol at 25°C for 12 hours.
    • Post-reduction with BH₃·THF to yield secondary amine.
    • Yield: ~50% (based on isoquinolin-2(1H)-yl-acetamide syntheses in).
  • Cyclization and Functionalization :
    • CuBr-mediated cyclization to stabilize the acetamide backbone.

Advantages :

  • Single-pot synthesis reduces purification steps.
  • Modular substrate scope allows for structural diversification.

Limitations :

  • Low regioselectivity observed with bulky isocyanides (e.g., cyclohexyl).

Stepwise Amidation-Alkylation Approach

A sequential strategy avoids transition-metal catalysts.

Procedure :

  • Synthesis of 2-Bromo-5-methoxyaniline :
    • Diazotization of 5-methoxy-2-nitroaniline followed by Sandmeyer bromination.
    • Yield: ~70% (similar to pyrazine bromination in).
  • Acetamide Formation :

    • React with chloroacetyl chloride in dichloromethane (DCM) using Et₃N as base.
    • Yield: ~85%.
  • N-Alkylation with Cyclopropylmethyl Bromide :

    • KI-assisted nucleophilic substitution in DMF at 60°C.
    • Yield: ~55% (comparable to tert-octyl isocyanide alkylation in).

Advantages :

  • Avoids air-sensitive reagents.
  • Cost-effective for small-scale synthesis.

Limitations :

  • Competing over-alkylation reduces yield.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
Buchwald-Hartwig 65 High Excellent High
Ugi-4CR 50 Moderate Moderate Medium
Stepwise Amidation 55 Low Low Low

Key Observations :

  • Palladium-catalyzed coupling offers the best balance of yield and scalability.
  • Ugi-4CR is preferred for rapid diversification but suffers from moderate yields.

Experimental Optimization and Challenges

Regioselective Bromination

  • Challenge : Para-bromo byproducts during aromatic bromination.
  • Solution : Use NBS in CH₃CN at 0°C to favor ortho-substitution.

Cyclopropylmethyl Group Introduction

  • Challenge : Low nucleophilicity of cyclopropylmethylamine.
  • Solution : Activate acetamide via mesylation (MsCl, Et₃N) prior to substitution.

Chemical Reactions Analysis

Bromo Group Substitution

The bromine atom at the aromatic 2-position is reactive and can undergo:

  • Electrophilic substitution : Facilitated by electron-withdrawing groups (e.g., methoxy).

  • Nucleophilic aromatic substitution : Potential under strongly basic conditions.

In related studies, bromo-substituted aromatic rings (e.g., o-bromobenzoic acid) show tolerance to functional groups like methyl and bromine, with yields influenced by electronic effects .

Amide Group Reactions

The acetamide moiety can participate in:

  • Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

  • Amide bond cleavage : Catalytic hydrogenation or enzymatic methods.

  • Functional group transformations : Reaction with aldehydes/ketones (e.g., Ugi four-component reactions) .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl group may undergo:

  • Ring-opening reactions : Under acidic or oxidative conditions.

  • Alkylation : Participation in cross-coupling reactions (e.g., Suzuki coupling) .

Reaction Optimization

Experimental conditions significantly impact reaction outcomes. For example:

Parameter Optimized Conditions Effect
SolventBenzene or 1,4-dioxaneImproved enantioselectivity
CatalystCuI with ligands (e.g., L5, L9)Enhanced reaction efficiency
Amine-to-Alkyl Ratio1:1.5–2:1Balanced yield and selectivity

In multicomponent reactions, electron-withdrawing groups (e.g., cyano) on aromatic rings enhance reactivity, enabling intramolecular cyclization .

Analytical Characterization

Structural confirmation relies on:

  • NMR spectroscopy : Identifies aromatic protons, cyclopropane rings, and amide groups .

  • Mass spectrometry : Validates molecular weight (e.g., HRMS for purity) .

  • Chromatography : Monitors reaction progress and product isolation.

Biological Implications

While direct biological data for this compound is limited, analogous bromo-substituted amides demonstrate:

  • Target interaction : Potential engagement with enzymes or receptors influenced by substituents .

  • Structure-activity relationships : Substituent size and electronic effects modulate activity (e.g., methyl vs. ethyl groups) .

Comparative Reactivity

Compound Key Features Reactivity Differences
N-(2-Bromo-5-methoxyphenyl)acetamideLacks cyclopropylmethyl groupReduced steric hindrance in substitution
4-Methyl-N-(cyclopropylmethyl)benzamideAlternative substitution patternAltered regioselectivity in aromatic reactions

Mechanistic Insights

Plausible reaction mechanisms include:

  • Nucleophilic aromatic substitution : Bromine acts as a leaving group, facilitated by activating groups .

  • Reductive amination : Formation of the amide bond via imine reduction.

  • Cyclopropane ring-opening : Acidic or oxidative conditions may disrupt the strained ring.

Table 1: Reaction Optimization for Aromatic Amine Substitution

Alkyl Halide Solvent Yield (%) ee (%)
Chloride1,4-dioxane5165
Chloridert3568
Bromidert7168

Adapted from optimization studies .

Table 2: Solvent Effects on Enantioselectivity

Solvent Yield (%) ee (%)
1,4-dioxane9579
Benzene9393
THF9696

Data reflects solvent impact in similar systems .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetamides

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide 2-Bromo, 5-methoxy phenyl; cyclopropylmethyl C₁₃H₁₆BrN₂O₂ 325.2 (calculated) Cyclopropylmethyl enhances lipophilicity; methoxy improves solubility .
2-Cyano-N-[(methylamino)carbonyl]acetamide () Cyano, methylamino C₅H₇N₃O₂ 157.1 Lacks aromatic bromine; cyano group increases reactivity .
2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide () 2-Bromo, 5-nitro, 2-hydroxy phenyl C₈H₇BrN₂O₃ 275.06 Nitro and hydroxy groups confer redox activity; potential for electrophilic interactions .
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide () 2-Bromo, 5-chloro, 4-methyl phenyl C₉H₉BrClNO 262.53 Chloro and methyl substituents enhance steric bulk; -20°C storage implies instability .
Impurity C (): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide 2-Bromo, 4-nitro, phenylcarbonyl C₁₅H₁₀BrN₂O₄ 378.16 Nitro and phenylcarbonyl groups suggest photolability and metabolic activation risks .

Physicochemical and Functional Differences

Lipophilicity and Solubility: The cyclopropylmethyl group in the target compound likely increases lipophilicity compared to the cyano-containing analog (), which is more polar due to its cyano and carbonyl groups . The methoxy group in the target compound improves aqueous solubility relative to the nitro-substituted analog (), where nitro groups reduce solubility .

Thermal Stability :

  • The trimethoxyphenyl analog in exhibits a melting point of 203–204°C, suggesting higher thermal stability than the target compound, which lacks bulky aromatic substituents .

The absence of thorough toxicological data for the cyano analog () underscores the need for caution in handling similar compounds .

Notes and Limitations

Data Availability : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Toxicological Uncertainties : Most analogs lack comprehensive toxicity profiles (e.g., ), necessitating further studies for risk assessment .

Synthetic Challenges : The cyclopropylmethyl group may introduce steric hindrance during synthesis, requiring optimized protocols.

Biological Activity

Chemical Structure and Properties
The compound 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide is a novel organic molecule characterized by its unique structure, which includes a brominated phenyl ring, a methoxy group, and a cyclopropylmethyl substituent. Its molecular formula is C12H14BrN2O2C_{12}H_{14}BrN_{2}O_{2} with a molecular weight of approximately 284.15 g/mol. The compound's structure can be represented as follows:

Structure C12H14BrN2O2\text{Structure }\text{C}_{12}\text{H}_{14}\text{Br}\text{N}_{2}\text{O}_{2}

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the bromine atom and methoxy group in this compound suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

A study on related compounds showed broad-spectrum antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives with similar functional groups demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against Candida species . While specific data on this compound is limited, its structural analogs suggest promising antimicrobial potential.

Anti-inflammatory Effects

Compounds that target inflammatory pathways have been shown to reduce symptoms in models of arthritis and other inflammatory conditions. Similar compounds have demonstrated effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammation . The cyclopropylmethyl moiety may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.

Case Studies

  • In Vivo Studies : In a study evaluating a series of amide compounds, those with cyclopropyl groups exhibited favorable pharmacokinetic profiles but also raised concerns regarding toxicity at higher doses . This indicates the need for careful dose optimization in future studies involving this compound.
  • SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications in the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups like bromine have been associated with enhanced potency against specific biological targets .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)Notes
Compound A Bromine, MethoxyAntimicrobial3.12Broad spectrum against Candida
Compound B CyclopropylAnti-inflammatory<10Effective in rat models
This compound Bromine, Methoxy, CyclopropylTBDTBDPotential based on structural analogs

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